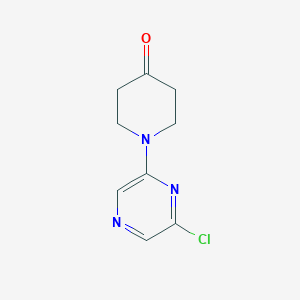

1-(6-Chloropyrazin-2-yl)piperidin-4-one

Descripción

Contextual Significance of Piperidin-4-one Scaffolds in Medicinal Chemistry

The piperidin-4-one scaffold is a privileged structure in drug discovery, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. mdpi.comnih.gov This six-membered nitrogen-containing heterocycle is a common feature in numerous approved drugs and clinical candidates. ijnrd.org The presence of the ketone group at the 4-position and the nitrogen atom within the ring allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities.

Derivatives of piperidin-4-one have been reported to exhibit a broad spectrum of pharmacological effects, including but not limited to:

Anticancer activity mdpi.com

Antimicrobial properties ijnrd.org

Anti-inflammatory effects ijnrd.org

Central nervous system (CNS) activity clinmedkaz.org

The structural rigidity and synthetic tractability of the piperidin-4-one core make it an attractive starting point for the development of novel therapeutic agents.

Role of Pyrazine (B50134) Moieties in Bioactive Compound Development

Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is another crucial pharmacophore in medicinal chemistry. researchgate.net The pyrazine ring is present in several clinically used drugs and natural products, demonstrating its importance in the development of bioactive compounds. researchgate.netsemanticscholar.org The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a key interaction in many biological processes.

Pyrazine derivatives have been associated with a wide range of biological activities, including:

Anticancer mdpi.com

Antitubercular nih.gov

Antiviral researchgate.net

Antidiabetic researchgate.net

The incorporation of a pyrazine moiety into a molecule can significantly influence its biological profile, often enhancing its potency and selectivity.

Rationale for Investigating the 1-(6-Chloropyrazin-2-yl)piperidin-4-one Framework in Academic Research

The rationale for investigating the This compound framework stems from the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or novel biological activities. In this case, the fusion of the piperidin-4-one scaffold and the chloropyrazine moiety is a strategic approach to explore new chemical space for drug discovery.

The presence of the chlorine atom on the pyrazine ring is also of significant interest. Halogen atoms can modulate the electronic properties of the molecule, influence its metabolic stability, and participate in halogen bonding, which can be a crucial interaction with biological targets.

While specific research dedicated solely to This compound is not extensively documented in publicly available literature, the investigation of structurally similar compounds provides a strong basis for its academic exploration. For instance, studies on various pyrazinyl-piperidine and pyrazinyl-piperazine derivatives have demonstrated promising biological activities, including antimicrobial and anticancer effects. semanticscholar.orgnih.gov

The synthesis and evaluation of This compound and its analogues would be a logical step in the systematic exploration of this chemical class. Such research would aim to elucidate the structure-activity relationships (SAR) and identify lead compounds for further development.

Synthetic Methodologies and Chemical Transformations Pertaining to this compound and Analogues

The synthesis of this compound and its analogues involves a multi-step process that hinges on the initial construction of the piperidin-4-one core, followed by the strategic introduction of the pyrazine moiety, and subsequent derivatization of the pyrazine ring for structural diversity. These synthetic strategies are crucial in medicinal chemistry for the development of novel compounds. nih.govnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(6-chloropyrazin-2-yl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c10-8-5-11-6-9(12-8)13-3-1-7(14)2-4-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFSUTHSCXIQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510222 | |

| Record name | 1-(6-Chloropyrazin-2-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80959-07-5 | |

| Record name | 1-(6-Chloropyrazin-2-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 1 6 Chloropyrazin 2 Yl Piperidin 4 One Analogues

Elucidation of Structural Features Governing Biological Activity

The biological activity of this class of compounds is highly dependent on the interplay of substitutions across its core structure. Research has demonstrated that specific modifications can dramatically enhance or diminish the inhibitory potential of these analogues.

Influence of Substituent Variations on the Piperidin-4-one Ring

The piperidin-4-one moiety serves as a crucial anchor and a versatile scaffold for introducing a variety of substituents that can interact with target enzymes. The nature, size, and position of these substituents are critical in determining the biological effect. For instance, in related series of piperidine-based inhibitors, isosteric replacements or significant modifications to the core piperidine (B6355638) moiety have been shown to be detrimental to activity, highlighting its essential role in maintaining the optimal orientation for target engagement.

In broader studies of piperidine derivatives, the introduction of lipophilic groups has been a common strategy to enhance activity. The planar nature of the heterocyclic nucleus allows for the introduction of various substituent groups, and its saturation makes it a privileged scaffold in drug discovery. For related Cathepsin S inhibitors, replacing a 4-arylpiperazine group with a 4-(2-keto-1-benzimidazolinyl)-piperidin-1-yl moiety was found to be an effective strategy, indicating that complex, rigidifying substituents on the piperidine nitrogen can be favorable.

Table 1: Effect of Piperidine Ring Substitution on Biological Activity (Hypothetical Data for Illustrative Purposes) No specific public data was found for 1-(6-Chloropyrazin-2-yl)piperidin-4-one analogues. This table illustrates the type of data generated in SAR studies.

| Compound ID | R1 (Position 3) | R2 (Position 5) | IC50 (nM) |

|---|---|---|---|

| Base Scaffold | H | H | 150 |

| Analogue 1a | Methyl | H | 95 |

| Analogue 1b | Phenyl | H | 210 |

| Analogue 1c | H | Methyl | 98 |

| Analogue 1d | Methyl | Methyl | 55 |

Impact of Modifications to the Pyrazine (B50134) Heterocycle

The pyrazine ring is a key component, and its substitution pattern significantly modulates the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. Studies on related aminoazinecarbonitriles have shown that replacing a pyridine (B92270) ring with a pyrazine ring can have an adverse effect on antimycobacterial activity, suggesting that the specific electronic nature of the pyrazine is important. uq.edu.au

For a series of 6-substituted pyrazine derivatives, the biological activity was found to decrease in the order of piperidine > pyrrolidine (B122466) > morpholine (B109124) substitution. uq.edu.au This suggests that more basic and lipophilic substituents on the pyrazine ring are favorable for the observed activity in that specific series. uq.edu.au The chlorine atom at the 6-position of the parent compound is a critical feature. In related bicyclic compounds developed by Medivir, the presence of a halogen at this position was reported to cause a marked increase in in vitro potency against human Cathepsin K.

Role of Linker and Bridging Elements

The direct linkage between the pyrazine nitrogen and the piperidine nitrogen creates a rigid and defined spatial relationship between the two ring systems. While the parent compound lacks a flexible linker, SAR studies on related compound series often explore the introduction of bridging elements to optimize interactions with the target protein. For example, in a series of pyridazine (B1198779) derivatives, a [2-(1-benzylpiperidin-4-yl)ethylamino] linker was utilized to connect the piperidine to the heterocyclic core. researchgate.net Such studies allow for the exploration of deeper binding pockets and can significantly enhance potency. The length, rigidity, and chemical nature of these linkers are critical parameters in inhibitor design.

Stereochemical Aspects in Structure-Activity Relationships

Stereochemistry plays a pivotal role when chiral centers are introduced into the this compound scaffold, for example, through substitution at the 3- or 5-position of the piperidine ring. Although specific stereochemical data for this exact scaffold is not widely published, SAR principles from related inhibitor classes demonstrate the importance of absolute configuration. diva-portal.org In the development of Cathepsin K inhibitors like Relacatib, which features an azepanone ring (a seven-membered analogue of piperidinone), the compound was found to exist as a 9:1 mixture of isomers, with one being significantly more active. This underscores that a specific stereochemical arrangement is often required for optimal interaction with the chiral environment of an enzyme's active site. The synthesis of single enantiomers is therefore a critical step in optimizing the pharmacological properties of such analogues. diva-portal.org

Ligand Efficiency and Optimization Strategies Derived from SAR Studies

The data gathered from SAR studies are crucial for guiding lead optimization strategies. A key metric used in this process is Ligand Efficiency (LE), which relates the potency of a compound to its size (typically the number of non-hydrogen atoms). It helps medicinal chemists to identify compounds that have the best binding affinity per atom, avoiding the development of large, non-drug-like molecules.

LE = -RT ln(Ki) / N or (1.37 * pIC50) / N (Where N is the number of heavy atoms)

Another important metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (logP or logD). It is calculated as pIC50 - logP. An optimal LLE value (typically >5) indicates that the compound's potency is not solely derived from increasing lipophilicity, which can lead to poor pharmacokinetic properties.

Optimization strategies derived from SAR studies on this scaffold would focus on:

Maximizing Potency: Introducing substituents on the piperidin-4-one and pyrazine rings that form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target, as identified through SAR.

Improving Selectivity: Modifying parts of the molecule that interact with non-conserved residues between the target and related enzymes.

By integrating these SAR insights, researchers can rationally design next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic profiles.

Pharmacological and Biological Evaluation of 1 6 Chloropyrazin 2 Yl Piperidin 4 One and Analogues in Pre Clinical Models

Assessment of Anti-Cancer Activities

The therapeutic potential of piperidine (B6355638) and pyrazine (B50134) derivatives in oncology is a significant area of research. nih.gov Analogues of 1-(6-chloropyrazin-2-yl)piperidin-4-one have been evaluated for their ability to interfere with key pathways that drive cancer cell proliferation and survival. These compounds have been shown to target various pro-survival mechanisms, including the NF-κB activation pathway, a known mediator of oncogenesis. nih.gov

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The piperidine scaffold has been identified as a key structural element in compounds designed to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.gov This pathway is essential for signaling from various cytokines and growth factors, and its inhibition can block the anti-apoptotic, proliferative, and differentiation signals that are critical for the development of hematological cancers. nih.gov

The Pim kinase family of serine/threonine kinases are oncogenes implicated in cancer progression, particularly in hormone-refractory prostate disease, due to their anti-apoptotic functions. nih.govnih.gov The expression of Pim kinases is often mediated by the JAK/STAT signaling pathway. nih.gov While direct inhibition of Pim kinases by this compound has not been extensively documented, the structural class is relevant to kinase inhibition. For instance, the selective Pim kinase inhibitor SGI-1776, an imidazo[1,2-b]pyridazine, demonstrates the potential of nitrogen-containing heterocyclic compounds in this area. nih.gov

Furthermore, the piperidine moiety is a feature in some inhibitors of anaplastic lymphoma kinase (ALK). researchgate.net ALK and ROS1 are receptor tyrosine kinases whose aberrant activation drives certain types of non-small cell lung cancer. Crizotinib, an inhibitor of ALK, ROS1, and MET, features a distinct heterocyclic core but underscores the value of targeting these kinases in cancer therapy. researchgate.net

Histone acetyltransferases (HATs), particularly the paralogues p300 and CREB-binding protein (CBP), are critical transcriptional co-activators that play a central role in gene regulation. nih.govresearchgate.net The HAT domain of p300/CBP has emerged as a promising drug target for cancer. nih.gov Screening studies have identified 1,4-pyrazine and related pyridine (B92270) compounds as a novel chemotype of p300 HAT inhibitors. nih.gov

Structure-activity relationship (SAR) studies on this pyrazine-containing series led to the development of potent inhibitors of p300/CBP HAT. nih.gov One of the most potent compounds to emerge from these studies, Compound 29, demonstrated a half-maximal inhibitory concentration (IC₅₀) as low as 1.4 µM. nih.gov Enzyme kinetics studies confirmed that this compound acts as a competitive inhibitor against the histone substrate and exhibits high selectivity for p300 and CBP over other classes of human HATs. nih.gov In cellular assays, Compound 29 was shown to inhibit the acetylation of several histone lysine (B10760008) residues and demonstrated potent antiproliferative activity against a panel of solid and blood cancer cells. nih.gov

| Compound | Target | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 29 (Pyrazine Analogue) | p300 HAT | 1.4 | Competitive inhibitor against histone substrate |

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The tumor suppressor protein p53 plays a key role in activating apoptosis, often in response to DNA damage. nih.gov One of the mechanisms by which p53 induces apoptosis is by activating the Bax gene, a pro-apoptotic member of the Bcl-2 family. mdpi.com An increased ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is a critical determinant for inducing cell death. mdpi.com

Studies on a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which are structural analogues of the core compound, have demonstrated their ability to modulate these apoptotic pathways. nih.gov Specific compounds from this series were found to reduce the growth of various hematological cancer cell lines. nih.gov This anti-proliferative effect was accompanied by an increase in the mRNA expression of the apoptosis-promoting genes, p53 and Bax. nih.gov Piperidine-containing compounds have been reported to trigger apoptosis through mechanisms that include the release of Bax protein from mitochondria and the downregulation of Bcl-2 protein, leading to a higher Bax:Bcl-2 ratio. nih.gov

| Compound Class | Effect | Target Genes | Outcome |

|---|---|---|---|

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Increased mRNA expression | p53, Bax | Promotion of apoptosis |

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. dovepress.comsemanticscholar.org The epidermal growth factor receptor (EGFR) is another critical target, as its signaling pathway plays a crucial role in tumor growth and proliferation. nih.gov Consequently, dual inhibition of VEGFR-2 and EGFR has emerged as a promising strategy in cancer therapy. nih.gov

While direct data on this compound is limited, related heterocyclic structures incorporating piperazine (B1678402) or piperidine moieties have shown potent activity. A series of rhodanine–piperazine hybrids were designed and evaluated for their ability to target VEGFR, EGFR, and HER2. nih.gov Similarly, novel 2-thioxoimidazolidin-4-one derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2. nih.gov Two compounds from this latter series, designated as 6 and 8a, exhibited superior cytotoxic activity against multiple cancer cell lines compared to standard drugs sorafenib (B1663141) and erlotinib. nih.gov Their anti-cancer effects were linked to potent inhibition of both EGFR and VEGFR-2 kinases, leading to the induction of apoptosis. nih.gov

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| Compound 6 (2-thioxoimidazolidin-4-one analogue) | EGFR | 0.07 |

| VEGFR-2 | 0.11 | |

| Compound 8a (2-thioxoimidazolidin-4-one analogue) | EGFR | 0.09 |

| VEGFR-2 | 0.13 |

Exploration of Antimicrobial and Antitubercular Potency

In addition to anti-cancer properties, derivatives of piperidine and pyrazine are widely investigated for their potential to combat infectious diseases. Pyrazinamide, a cornerstone of first-line tuberculosis treatment, highlights the importance of the pyrazine ring in this field. rsc.org Research has explored the antitubercular and broader antimicrobial efficacy of compounds that combine these heterocyclic systems.

Studies on piperidinothiosemicarbazone derivatives, synthesized from a 6-chloropyrazine-2-carbonitrile (B1346822) precursor, revealed compounds with complete selectivity toward Mycobacterium tuberculosis strains. nih.gov Further research into novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives also identified compounds with significant activity against Mycobacterium tuberculosis H37Ra, with IC₅₀ values ranging from 1.35 to 2.18 μM. rsc.org

| Compound Series | Target Organism | Activity Range (IC₅₀) |

|---|---|---|

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 µM |

The piperidin-4-one scaffold is a well-established pharmacophore in the development of new antibacterial agents. biomedpharmajournal.org Various derivatives have been synthesized and screened for in vitro activity against a range of pathogenic bacteria. yu.edu.joresearchgate.netresearchgate.net A series of 2-piperidin-4-yl-benzimidazoles were found to be effective against both Gram-positive and Gram-negative bacteria, representing a new class of potential broad-spectrum antibacterial agents. nih.gov These compounds demonstrated inhibitory activity with low micromolar minimal inhibitory concentrations (MIC). nih.gov

Other studies focusing on 2,6-disubstituted piperidine-4-one derivatives also reported promising antibacterial and antifungal activity. researchgate.netresearchgate.net For example, certain synthesized compounds showed potent antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans when compared with standard drugs. researchgate.net These findings indicate that the piperidin-4-one core, as found in this compound, serves as a valuable template for the development of novel antimicrobial agents. biomedpharmajournal.orgyu.edu.jo

| Compound Class | Gram-Positive Activity | Gram-Negative Activity | Potency |

|---|---|---|---|

| 2-piperidin-4-yl-benzimidazoles | Yes (e.g., Enterococci) | Yes | Low µM MIC values |

| 2,6-diaryl-3-methyl-4-piperidones | Yes (e.g., Staphylococcus aureus, Bacillus subtilis) | Yes (e.g., Escherichia coli) | Good activity compared to ampicillin |

Anti-mycobacterial Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel chemical scaffolds for antitubercular drug development. researchgate.netmdpi.com The piperidine core, present in this compound, has been investigated as a potential pharmacophore for this purpose.

Research into the 4-aminopiperidine (B84694) (PIP) series, a related class of compounds, has shown limited but specific activity against M. tuberculosis. A systematic exploration of this series identified a singular active compound, featuring a norbornenylmethyl substituent at the N-1 position and an N-benzyl-N-phenethylamine group at the C-4 position, which demonstrated a minimum inhibitory concentration (MIC) of 10 μM against a virulent strain of M. tuberculosis. researchgate.net However, further modifications to this scaffold did not yield analogues with improved potency, suggesting a narrow structure-activity relationship (SAR) for that specific series. researchgate.net

Further studies on piperidine-containing thiosemicarbazones have provided insights into the role of the heterocyclic aromatic system. For a series of 2,6-disubstituted piperidinothiosemicarbazone derivatives, it was observed that replacing a pyridine ring with a pyrazine ring—a key structural feature of the title compound—had an adverse effect on antimycobacterial activity. nih.gov For these derivatives, tuberculostatic potency was either completely or almost completely lost, with MIC values increasing significantly. nih.gov This suggests that the electron-withdrawing nature of the second nitrogen atom in the pyrazine ring may be detrimental to activity against M. tuberculosis in this chemical context.

| Compound/Series | Target Organism | Activity (MIC) | Reference |

| N-1 norbornenylmethyl, C-4 N-benzyl-N-phenethylamine 4-aminopiperidine analogue | M. tuberculosis | 10 µM | researchgate.net |

| 2,6-disubstituted piperidinothiosemicarbazone (pyridine series) | M. tuberculosis H37Rv | 6.25–16 µg/mL | nih.gov |

| 2,6-disubstituted piperidinothiosemicarbazone (pyrazine series) | M. tuberculosis H37Rv | 256 to >512 µg/mL | nih.gov |

Antifungal Spectrum

The piperidin-4-one scaffold is a recurring motif in compounds investigated for antimicrobial properties. While specific antifungal data for this compound is not extensively documented, studies on related derivatives provide insight into the potential of this chemical class.

A series of synthesized thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were screened for their in vitro antifungal activity against several pathogenic fungi, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org The study revealed that the introduction of the thiosemicarbazone moiety to the piperidin-4-one core resulted in significant antifungal activity, in some cases comparable to the standard drug terbinafine. biomedpharmajournal.org This indicates that the piperidin-4-one nucleus can serve as a valuable scaffold for the development of potent antifungal agents, although the specific activity is highly dependent on the nature of the substituents. biomedpharmajournal.org The antifungal potential of the pyrazine-containing subgroup, to which this compound belongs, requires further specific investigation.

Investigation of Antiviral Efficacy

The antiviral potential of compounds containing the piperidine scaffold has been explored against various viral pathogens. Research has focused on identifying novel mechanisms of action to combat viruses that pose a significant threat to public health.

Activity against Specific Viral Targets (e.g., Cytomegalovirus, SARS-CoV-2, Avian Influenza H5N1)

Human cytomegalovirus (HCMV) is a major pathogen, particularly in immunocompromised individuals and as a cause of congenital defects. cardiff.ac.uk The search for new anti-CMV agents with novel mechanisms of action is critical due to resistance and toxicity associated with current therapies. nih.gov A high-throughput screen for CMV inhibitors identified a hit compound, NCGC2955, which features a piperidine-4-carboxamide motif. nih.gov

Subsequent structure-activity relationship studies of NCGC2955 analogues revealed potent anti-CMV activity. Three analogues, designated as compounds 7 , 8 , and 9 , demonstrated significantly improved efficacy over the parent compound, with half-maximal effective concentrations (EC50) in the sub-micromolar range. nih.gov These compounds were active against CMV in both human foreskin fibroblasts and primary human hepatocytes and also inhibited mouse CMV replication. nih.gov Mechanistic studies suggest these compounds act at the late stages of viral replication. nih.gov While these active compounds are piperidine-4-carboxamides and not piperidin-4-ones, the findings highlight the potential of the substituted piperidine core as a viable scaffold for developing anti-CMV therapeutics.

Specific in vitro evaluation of this compound against SARS-CoV-2 and Avian Influenza H5N1 has not been reported in the reviewed scientific literature.

| Compound | Target Virus | Assay Type | Activity (EC50) | Reference |

| 1 (NCGC2955) | CMV | Plaque Assay | 1.99 ± 0.15 µM | nih.gov |

| 7 | CMV | Plaque Assay | 0.55 ± 0.06 µM | nih.gov |

| 8 | CMV | Plaque Assay | 0.42 ± 0.07 µM | nih.gov |

| 9 | CMV | Plaque Assay | 0.35 ± 0.07 µM | nih.gov |

Neuropharmacological Profiling

The neuropharmacological properties of piperidine-containing compounds are of significant interest due to their ability to interact with various central nervous system (CNS) targets. The evaluation of this compound and its analogues includes profiling against key receptors involved in neurological and psychiatric disorders.

Muscarinic Receptor Modulation (M4 Receptor Antagonism)

Muscarinic acetylcholine (B1216132) receptors, particularly the M4 subtype, are highly expressed in brain regions like the striatum and cortex and are implicated in conditions such as Parkinson's disease and schizophrenia. nih.gov Consequently, selective M4 receptor antagonists are considered promising therapeutic agents. The development of ligands that can selectively target the M4 receptor over the other four subtypes (M1-M3, M5) has been a significant challenge in medicinal chemistry. nih.gov

The chemical scaffold of this compound, which contains a pyrazinyl-piperidine moiety, is relevant to this area of research. Related structures, such as 3-pyrazinyl-1,2,5,6-tetrahydro-1-methylpyridine derivatives, have been designed and investigated as selective ligands for muscarinic receptors. nih.gov While these initial efforts focused on M1 agonism, they establish the principle that the pyrazinyl-heterocycle combination can effectively target this receptor family. nih.gov However, specific binding affinity data (e.g., Ki values) for this compound at the human M4 muscarinic receptor are not available in the reviewed scientific literature.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase responsible for the degradation of bioactive lipid signaling molecules, including the anti-inflammatory mediator palmitoylethanolamide (B50096) (PEA). researchgate.net Inhibition of NAAA is pursued as a therapeutic strategy for controlling inflammation and pain. Potent NAAA inhibitors often feature specific chemical motifs, such as β-lactone or β-lactam rings, which act as electrophilic "warheads" to covalently modify the enzyme. researchgate.netresearchgate.net

A thorough review of the literature on NAAA inhibitors, including potent and selective compounds such as ARN726 (a β-lactam) and ARN19702, reveals that their chemical structures are distinct and not analogous to the pyrazinyl-piperidin-4-one scaffold. medchemexpress.comcore.ac.ukmedchemexpress.com There is no evidence in the reviewed scientific literature to suggest that this compound possesses inhibitory activity against N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA).

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant potential of compounds containing piperidine and pyrazine moieties has been a subject of scientific inquiry. These structural motifs are present in various biologically active molecules, suggesting that derivatives such as this compound could exhibit similar properties.

Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key mediators of the inflammatory response, and their inhibition is a common strategy for anti-inflammatory drugs. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by blocking the activity of COX-1 and/or COX-2. While specific inhibitory data for this compound is not extensively documented in publicly available literature, the broader class of pyrazine and piperidine derivatives has been investigated for COX inhibition. For instance, certain pyrazole-pyridazine hybrids have demonstrated selective and potent inhibition of COX-2, an enzyme isoform that is upregulated during inflammation. This suggests a potential avenue of action for novel compounds sharing similar structural features.

Identification and Validation of Molecular Targets

Understanding the molecular targets of a compound is crucial for elucidating its mechanism of action and therapeutic potential. For this compound and its analogues, this involves a combination of in vitro assays and cellular studies.

Enzyme Assays and Receptor Binding Studies

Enzyme assays and receptor binding studies are fundamental in determining the specific proteins with which a compound interacts. For derivatives containing the piperidine scaffold, a common structural element in many pharmacologically active agents, binding affinities to various receptors are often evaluated. For example, studies on other piperidine-containing molecules have revealed interactions with sigma receptors (σ1 and σ2), which are implicated in a range of cellular functions and are targets for various therapeutic areas. The specific binding profile of this compound would require dedicated radioligand binding assays or similar experimental setups to be definitively characterized.

Pathway Analysis in Cellular Systems

Computational Chemistry and in Silico Methodologies Applied to 1 6 Chloropyrazin 2 Yl Piperidin 4 One Research

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.orgmdpi.com In the context of "1-(6-Chloropyrazin-2-yl)piperidin-4-one," docking simulations are employed to place the compound (the ligand) into the binding site of a target protein (the receptor). These simulations help in understanding the feasibility of the interaction and the compound's potential as an inhibitor or modulator of the protein's function. ijper.org The process involves generating a multitude of possible conformations of the ligand within the receptor's active site and then using a scoring function to rank these poses based on their predicted binding affinity. ijper.org

A primary output of molecular docking is the prediction of the most stable binding conformation, or "pose," of the ligand within the protein's active site. nih.gov This predicted pose provides a three-dimensional model of how the compound orients itself to maximize favorable interactions. The accuracy of these predictions is often validated by comparing the root mean square deviation (RMSD) between the predicted conformation and an experimentally determined structure, where available. ijper.org

Alongside the binding pose, docking algorithms calculate a score that estimates the binding affinity, often expressed as binding energy (in kcal/mol) or as a predicted inhibition constant (Ki). mdpi.comnih.gov A lower binding energy value indicates a more stable and favorable interaction between the ligand and the protein. mdpi.com These predicted affinities are crucial for prioritizing compounds for further experimental testing, allowing researchers to focus on molecules with the highest likelihood of potent biological activity. nih.gov

| Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) Range | Interpretation of Binding Affinity |

|---|---|---|

| < -10.0 | Nanomolar (nM) | Very Strong Binding; High Potency |

| -8.0 to -10.0 | Sub-micromolar (nM to <1 µM) | Strong Binding; Good Potency |

| -6.0 to -8.0 | Micromolar (µM) | Moderate Binding; Potential for Optimization |

| > -5.0 | High Micromolar to Millimolar (µM to mM) | Weak or No Significant Binding |

Beyond predicting affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the protein-ligand complex. Analyzing the docked pose of "this compound" would reveal key interactions between its functional groups and the amino acid residues of the binding site. nih.gov These interactions are fundamental to molecular recognition and binding specificity.

Key interactions typically identified include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens or nitrogen atoms). The pyrazine (B50134) and piperidinone moieties of the compound are potential sites for such interactions. ijper.orgnih.gov

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and hydrophobic amino acid residues such as valine, leucine, and isoleucine. nih.govajol.info The chloropyrazine ring can participate in these interactions.

Pi-Interactions: These include pi-pi stacking, pi-cation, and pi-alkyl interactions involving the aromatic pyrazine ring of the compound and aromatic or charged residues in the protein. mdpi.com

| Functional Group of Compound | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Chloropyrazine Ring | Pi-Pi Stacking / T-shaped | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) |

| Chloropyrazine Ring | Hydrophobic/Pi-Alkyl | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) |

| Piperidinone Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) |

| Pyrazine Nitrogen Atoms | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Lysine (B10760008) (Lys) |

| Piperidine (B6355638) Ring Nitrogen | Ionic / Salt Bridge (if protonated) | Aspartic Acid (Asp), Glutamic Acid (Glu) |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of "this compound" at the atomic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, energy, and electron distribution.

Density Functional Theory (DFT) is a robust computational method for studying the electronic structure of molecules. nih.gov For "this compound," DFT calculations, often using functionals like B3LYP, can be performed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.netnih.gov

DFT is instrumental in calculating reactivity descriptors that help predict how a molecule will behave in a chemical reaction. uautonoma.clmdpi.com By mapping the electron density, DFT can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby identifying sites prone to specific types of interactions. nih.gov

Frontier Molecular Orbital Theory (FMOT) is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.netyoutube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. scirp.org A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org For compounds containing a chloropyrazine ring, analysis of the appropriate frontier orbitals (LUMO or LUMO+1) is critical for correctly correlating them with reactivity in nucleophilic substitution reactions. wuxibiology.com

| Parameter | Formula | Chemical Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. scirp.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution or charge transfer. scirp.org |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the energy lowering of a molecule upon accepting maximal electron charge. |

Ligand-Based and Structure-Based Drug Design Approaches

Computational methodologies are central to modern drug design, which can be broadly categorized into ligand-based and structure-based approaches. nih.gov The choice of strategy depends on the availability of structural information for the biological target.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules known to interact with it (ligands) is available. jubilantbiosys.com LBDD methods analyze the common features of these active ligands to build a model that explains their activity. Techniques include:

Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.

Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that correlate the chemical structures of compounds with their biological activities. nih.gov

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein has been determined experimentally (e.g., via X-ray crystallography) or modeled accurately. nih.gov This approach involves designing ligands that fit the shape and chemical environment of the target's binding site. Molecular docking is a cornerstone of SBDD, allowing for the virtual screening of large compound libraries and the rational design of novel, potent, and selective molecules based on their predicted interactions with the target structure. nih.govnih.gov For a compound like "this compound," SBDD would be the preferred approach if its biological target has a known structure.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. nih.gov This model can then be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that possess a similar arrangement of features and are therefore likely to be active at the same target. researchgate.net

In the context of this compound, a pharmacophore model could be developed based on its known interactions with a biological target, or by aligning it with a set of known active compounds for a particular receptor or enzyme. The key pharmacophoric features of this compound would likely include:

A hydrogen bond acceptor feature associated with the nitrogen atoms in the pyrazine ring and the carbonyl group of the piperidin-4-one ring.

A hydrophobic/aromatic feature corresponding to the chloropyrazin ring.

Potentially, a hydrogen bond donor feature if the piperidine nitrogen is protonated.

Once a pharmacophore model is established, it can be employed in a virtual screening campaign to search large compound databases for molecules that match the defined features. This process can significantly narrow down the number of compounds for experimental testing, saving time and resources.

Table 1: Hypothetical Pharmacophore Features for this compound

| Feature Type | Location in Molecule | Role in Binding |

| Hydrogen Bond Acceptor | Pyrazine Ring Nitrogens | Interaction with donor groups in the target's active site |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Interaction with donor groups in the target's active site |

| Aromatic/Hydrophobic | Chloropyrazin Ring | π-stacking or hydrophobic interactions |

| Positive Ionizable | Piperidine Nitrogen | Potential electrostatic interactions if protonated |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying physicochemical properties (descriptors) of molecules, a predictive model can be built to estimate the activity of new, untested compounds.

For a series of analogs of this compound, a QSAR model could be developed to understand which structural modifications lead to an increase or decrease in a specific biological activity. nih.gov This would involve synthesizing a library of related compounds with variations at different positions of the chloropyrazine and piperidin-4-one rings and then measuring their biological activity. A wide range of molecular descriptors would be calculated for each compound, including:

Electronic descriptors: Partial charges, dipole moment.

Steric descriptors: Molecular volume, surface area, shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR equation would be generated. nih.gov This equation would highlight the key descriptors that correlate with biological activity, providing valuable insights for the design of more potent analogs.

Table 2: Example of a Hypothetical QSAR Study for this compound Analogs

| Compound | Substitution | LogP | Molecular Weight | pIC50 (Observed) | pIC50 (Predicted) |

| 1 | H | 2.5 | 225.67 | 6.2 | 6.1 |

| 2 | 6-Fluoro | 2.7 | 243.66 | 6.5 | 6.4 |

| 3 | 6-Methoxy | 2.3 | 235.69 | 5.9 | 6.0 |

| 4 | N-Methyl | 2.8 | 239.70 | 6.8 | 6.7 |

Advanced Simulation Techniques (e.g., Molecular Dynamics)

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time at an atomic level. nih.gov This technique can be used to study the conformational flexibility of this compound, its interactions with solvent molecules, and most importantly, its binding to a biological target. researchgate.net

An MD simulation of the this compound-protein complex would involve placing the docked compound into the active site of the target protein within a simulated aqueous environment. The simulation would then calculate the forces between all atoms and their subsequent movements over a period of nanoseconds to microseconds. The resulting trajectory provides detailed information on:

The stability of the binding pose.

The key amino acid residues involved in the interaction.

The role of water molecules in mediating the binding.

The conformational changes in both the ligand and the protein upon binding.

This information is crucial for understanding the mechanism of action and for designing modifications to the compound that could enhance its binding affinity and selectivity.

Predictive Biological Activity Profiling (e.g., PASS Predictions)

Predictive Biological Activity Profiling is an in silico approach that predicts the likely biological activities of a compound based on its chemical structure. The Prediction of Activity Spectra for Substances (PASS) is a well-known tool for this purpose. clinmedkaz.org It compares the structure of a query molecule to a large database of known bioactive compounds and predicts a spectrum of potential biological activities, including pharmacological effects and mechanisms of action.

For this compound, a PASS prediction could generate a list of potential biological activities with associated probabilities (Pa for probable activity and Pi for probable inactivity). This can help in identifying potential therapeutic applications for the compound and in prioritizing experimental testing. For instance, the PASS server might predict activities such as kinase inhibition, GPCR antagonism, or anti-inflammatory effects based on the structural similarity of the compound to known drugs. researchgate.net

Table 3: Hypothetical PASS Prediction Results for this compound

| Predicted Activity | Pa (Probable Activity) | Pi (Probable Inactivity) |

| Kinase Inhibitor | 0.650 | 0.025 |

| GPCR Ligand | 0.580 | 0.040 |

| Antineoplastic | 0.520 | 0.065 |

| Anti-inflammatory | 0.490 | 0.080 |

Future Prospects and Translational Research Directions for 1 6 Chloropyrazin 2 Yl Piperidin 4 One Analogues

Design of Next-Generation Lead Compounds with Improved Selectivity and Efficacy

The development of next-generation analogues of 1-(6-chloropyrazin-2-yl)piperidin-4-one hinges on strategic medicinal chemistry approaches to refine their interaction with biological targets, thereby improving both selectivity and potency.

Structure-Activity Relationship (SAR) Studies: A cornerstone of this effort is the systematic exploration of the structure-activity relationship (SAR). This involves synthesizing a library of derivatives by modifying the core scaffold at key positions. For instance, substitutions on the pyrazine (B50134) ring, the piperidine (B6355638) ring, and the linkage between them can dramatically influence biological activity. nih.govnih.gov Studies on related heterocyclic compounds have shown that introducing different substituents can modulate properties like target binding affinity, metabolic stability, and cell permeability. nih.govdndi.org For example, in a series of acetylcholinesterase inhibitors, replacing a flexible moiety with a rigid indanone group maintained potency, and further substitution with dimethoxy groups significantly enhanced it. nih.gov Similarly, in another series, introducing unsaturation to the piperidine ring led to a tenfold increase in potency. dndi.org

Computational and Fragment-Based Design: Modern drug design increasingly relies on computational tools and fragment-based approaches. nih.govnih.gov Molecular docking can elucidate the binding modes of analogues within the active site of a target protein, guiding the design of modifications that enhance favorable interactions. researchgate.net Fragment-based drug design, where small molecular fragments are screened and then grown or merged, allows for the efficient exploration of chemical space to identify potent and selective binders. nih.gov A hybrid drug design approach, which combines pharmacophoric features from different known inhibitors, has also proven successful in developing novel leads. researchgate.net These strategies enable a more rational and less empirical approach to optimizing lead compounds.

Scaffold Hopping and Bioisosteric Replacement: To improve physicochemical properties and potentially discover novel intellectual property, researchers employ scaffold hopping and bioisosteric replacement. Scaffold hopping involves replacing the core molecular framework with a structurally different one that maintains a similar spatial arrangement of key functional groups. Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, can be used to fine-tune a compound's ADME (absorption, distribution, metabolism, and excretion) profile. For example, replacing a pyrone ring with an N-methylpyridinone was shown to markedly increase potency due to enhanced aromatic character. nih.gov

| Design Strategy | Objective | Example from Related Compounds | Reference(s) |

| Structure-Activity Relationship (SAR) | Enhance potency and selectivity | Adding dimethoxy groups to an indanone moiety increased anti-AChE activity. | nih.gov |

| Computational Docking | Predict and optimize binding interactions | Used to guide the design of MERTK inhibitors by analyzing interactions in the catalytic site. | researchgate.net |

| Fragment-Based Drug Design | Improve potency and ligand efficiency | "Fragment growth" and "fragment merging" strategies led to a marked increase in the potency of influenza PA endonuclease inhibitors. | nih.gov |

| Bioisosteric Replacement | Improve ADME properties and potency | Replacing a morpholine (B109124) with a more polar piperazine (B1678402) improved aqueous solubility in IGF-1R kinase inhibitors. | nih.gov |

| Scaffold Hopping/Hybridization | Discover novel chemical matter and combine pharmacophores | A hybrid approach combining pyrrolo[2,1-f] ontosight.ainih.govresearchgate.nettriazine and 1-(methylpiperidin-4-yl)aniline systems was used to develop novel MERTK inhibitors. | researchgate.net |

Combination with Other Therapeutic Modalities

The therapeutic efficacy of this compound analogues may be significantly enhanced when used in combination with other drugs. This strategy, common in areas like cancer therapy, can lead to synergistic effects, overcome drug resistance, and potentially reduce the required doses of individual agents, thereby minimizing side effects. mdpi.combenthamscience.com

Synergy is a phenomenon where the combined effect of two or more drugs is greater than the sum of their individual effects. mdpi.com For instance, pyrazole (B372694) derivatives have shown a synergistic effect when combined with the chemotherapeutic agent doxorubicin (B1662922) in treating certain breast cancer subtypes. nih.gov Similarly, natural products have been extensively studied as adjuvants to conventional chemotherapy, often working by sensitizing cancer cells to the primary drug or mitigating side effects. mdpi.combenthamscience.com

A key area of investigation for these analogues would be in combination with targeted therapies or immunotherapies. For example, if an analogue targets a specific signaling pathway, combining it with a drug that targets a different, complementary pathway could produce a more potent anti-cancer effect. chemistryviews.org The development of drug resistance is a major challenge in chemotherapy, and combination therapies offer a promising strategy to circumvent this issue. mdpi.com Research into analogues of this compound should therefore include preclinical studies to identify synergistic combinations with existing therapeutic agents across various diseases.

| Combination Approach | Rationale | Potential Application Area | Reference(s) |

| Synergy with Chemotherapy | Increase therapeutic effect and overcome resistance. | Oncology (e.g., with agents like doxorubicin). | nih.govmdpi.com |

| Combination with Targeted Agents | Block multiple oncogenic pathways simultaneously. | Precision oncology. | chemistryviews.org |

| Adjuvant to Existing Therapies | Enhance efficacy and reduce side effects of conventional drugs. | Oncology, infectious diseases. | benthamscience.com |

| Multi-target Ligands | A single molecule designed to interact with multiple targets. | CNS disorders, pain management. | nih.gov |

Development of Advanced Methodologies for High-Throughput Synthesis and Screening

To accelerate the discovery and optimization of novel analogues, the integration of advanced synthesis and screening technologies is crucial. High-throughput synthesis (HTS) allows for the rapid generation of large libraries of compounds, while high-throughput screening (HTS) enables the rapid evaluation of their biological activity.

Automated and Flow Synthesis: Methodologies such as parallel solution-phase synthesis and continuous flow hydrogenation can significantly streamline the production of compound libraries. nih.gov These technologies offer advantages in terms of speed, efficiency, and scalability compared to traditional batch chemistry. A platform that combines computational library design with automated synthesis and purification has been successfully used to produce a 120-member library of 1-aryl-4-aminopiperidine analogues for drug discovery screening. nih.gov

High-Content Screening: Beyond simple activity assays, high-content screening (HCS) provides more detailed information on a compound's effects at the cellular level. By using automated microscopy and image analysis, HCS can simultaneously measure multiple parameters, such as cell viability, apoptosis, and the expression of specific protein markers.

Combinatorial Chemistry: Combinatorial synthesis techniques can be employed to generate vast libraries of molecules. nih.gov For example, a high-throughput method was developed for the combinatorial synthesis and screening of a library of over 1700 cyclic peptide analogues to identify candidates with improved antibacterial activity. nih.gov Adapting such methodologies to the this compound scaffold could rapidly generate a diverse set of derivatives for biological evaluation. These advanced methods, when combined, create a powerful engine for drug discovery, shortening the timeline from initial hit identification to lead optimization. researchgate.net

Exploration of Novel Therapeutic Applications

The pyrazine and piperidine moieties are considered "privileged structures" in medicinal chemistry, as they are found in numerous compounds with a wide range of biological activities. nih.govijnrd.org This suggests that analogues of this compound may have therapeutic potential beyond their initial intended use.

Derivatives of pyrazine and related heterocycles have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. researchgate.netnih.govnih.gov Similarly, the piperidine scaffold is a core component of drugs targeting a vast array of conditions, from CNS disorders like Alzheimer's disease and schizophrenia to pain, hypertension, and viral infections. nih.govijnrd.org

Future research should therefore involve screening analogues against a diverse panel of biological targets and in various disease models. This could uncover entirely new therapeutic applications. For instance, compounds could be evaluated for activity against different classes of enzymes (e.g., kinases, proteases), receptors (e.g., GPCRs), or ion channels. mdpi.comnih.gov The exploration of dual-target or multi-target ligands, where a single molecule is designed to modulate multiple proteins involved in a disease pathway, represents another promising avenue. nih.gov Such multi-faceted screening efforts could unlock the full therapeutic potential of this versatile chemical scaffold.

| Potential Therapeutic Area | Rationale based on Scaffold Activity | Example of Related Compound Activity | Reference(s) |

| Oncology | Pyrazine derivatives are known to have anticancer properties. | Bortezomib (a pyrazine-containing proteasome inhibitor) is used to treat multiple myeloma. | nih.govnih.gov |

| Infectious Diseases | Pyrazoline and piperidine derivatives exhibit antimicrobial, antifungal, and antiviral activity. | Pyrazinamide is an essential anti-tuberculosis drug. | researchgate.netnih.govresearchgate.net |

| CNS Disorders | The piperidine ring is a common feature in neuroleptic and Alzheimer's drugs. | Donepezil is a piperidine derivative used for Alzheimer's therapy. | ijnrd.org |

| Inflammatory Diseases | Pyrazoline derivatives have shown anti-inflammatory effects. | Various pyrazoline compounds have demonstrated significant anti-inflammatory activity in preclinical models. | nih.gov |

| Cardiovascular Diseases | Certain piperazine-containing analogues have shown antihypertensive effects. | A novel choline (B1196258) analog containing a piperazine moiety produced hypotension and sympathoinhibition. | nih.gov |

| Pain Management | Dual-acting piperidine derivatives have been developed as novel analgesics. | Compounds targeting both histamine (B1213489) H3 and sigma-1 receptors show promising antinociceptive activity. | nih.gov |

Q & A

Q. What are the common synthetic routes for 1-(6-Chloropyrazin-2-yl)piperidin-4-one?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example:

- Nucleophilic substitution : Reacting 6-chloropyrazine-2-carbonyl chloride with piperidin-4-one in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Suzuki coupling : Using a boronic ester derivative of pyrazine with a halogenated piperidin-4-one precursor, catalyzed by Pd(PPh₃)₄ in a solvent like THF or DMF .

- Key considerations : Reaction temperature (e.g., 290 K for crystallization ), solvent polarity, and catalyst efficiency must be optimized to avoid side products.

Q. How is this compound characterized structurally?

- Methodological Answer : Structural elucidation involves:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperidinone ring conformation. IR spectroscopy identifies carbonyl (C=O) and aromatic C-Cl stretches.

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves bond lengths and angles (e.g., mean C–C bond length: 0.005 Å, R factor: 0.051 in related piperidinone derivatives ).

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Based on safety data sheets (SDS) for analogous piperidinones:

- Hazard classification : Skin irritation (GHS H315), eye damage (H319), and respiratory irritation (H335) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact.

- Emergency measures : For skin exposure, wash with soap/water; for eye contact, rinse with water for ≥15 minutes .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions.

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency.

- Temperature control : Lower temperatures (0–5°C) reduce decomposition, while higher temperatures (80–100°C) accelerate coupling .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .

Q. What computational methods predict the reactivity of this compound in medicinal chemistry?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., kinases, GPCRs) using software like AutoDock Vina.

- ADMET profiling : Use tools like SwissADME to estimate absorption, toxicity, and metabolic stability .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for this compound?

- Methodological Answer :

- Variable temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting.

- 2D NMR techniques : HSQC and HMBC correlate ¹H/¹³C signals to confirm connectivity.

- Comparative analysis : Cross-reference with structurally validated analogs (e.g., 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid ).

Q. What experimental designs assess the stability of this compound under varying conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV-Vis), and hydrolytic conditions (acid/base).

- Analytical monitoring : Use HPLC-MS to track degradation products (e.g., dechlorination or piperidinone ring oxidation).

- Kinetic modeling : Determine activation energy (Eₐ) via Arrhenius plots to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.